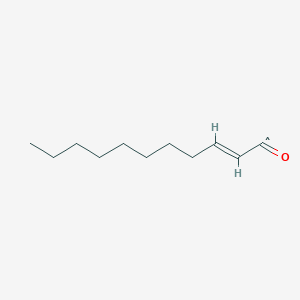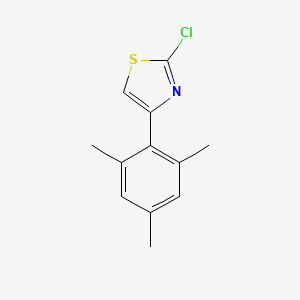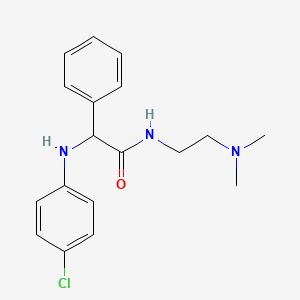
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is a complex organic compound that belongs to the class of anilides It is characterized by the presence of a chloroaniline group, a dimethylaminoethyl group, and a phenylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of p-Chloroaniline: This can be achieved by the nitration of chlorobenzene followed by reduction of the nitro group to an amine.
Acylation: The p-chloroaniline is then acylated with 2-phenylacetyl chloride to form the intermediate 2-phenylacetamide derivative.
Alkylation: The final step involves the alkylation of the intermediate with 2-(dimethylamino)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroaniline: Similar structure but with the chloro group in a different position.
4-Chloroaniline: Another isomer with the chloro group in the para position.
N-(2-(Dimethylamino)ethyl)-2-phenylacetamide: Lacks the chloroaniline group.
Uniqueness
3-(p-Chloroanilino)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
83850-78-6 |
|---|---|
Molekularformel |
C18H22ClN3O |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
2-(4-chloroanilino)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H22ClN3O/c1-22(2)13-12-20-18(23)17(14-6-4-3-5-7-14)21-16-10-8-15(19)9-11-16/h3-11,17,21H,12-13H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
WUDVMOAOYVMPNR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


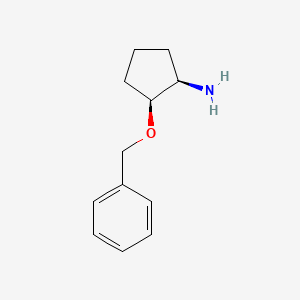
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
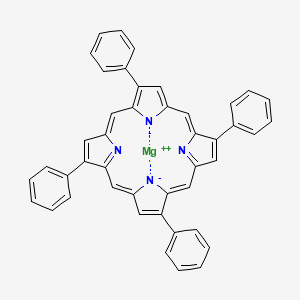
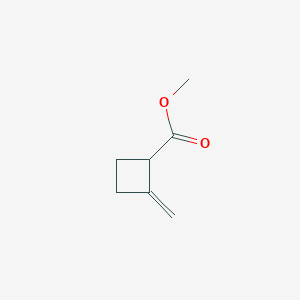
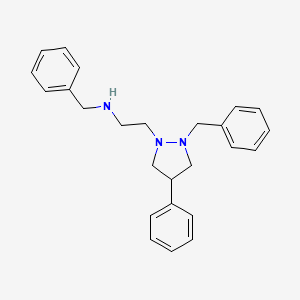

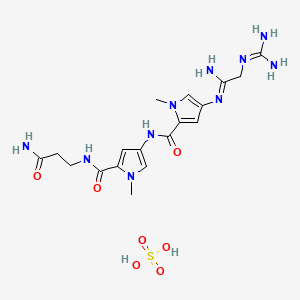
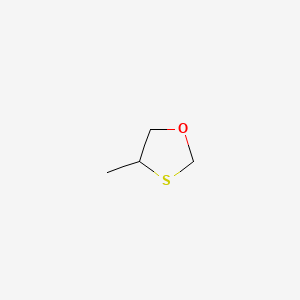
![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
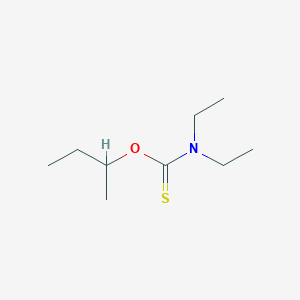
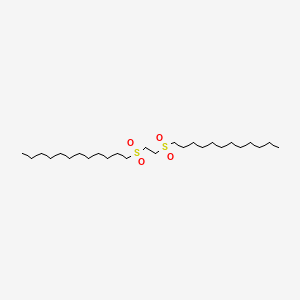
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)
